4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid is an organic compound with the molecular formula C10H17NO3S and a molecular weight of 231.31 g/mol . It contains a six-membered thiomorpholine ring, a carboxylic acid group, and a 2,2-dimethylpropanoyl group . This compound is notable for its unique structure, which includes a tertiary amide and a sulfide group .
Preparation Methods
The synthesis of 4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of thiomorpholine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides.
Scientific Research Applications
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiomorpholine ring and carboxylic acid group allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid can be compared with other similar compounds, such as:
Morpholines: These compounds have a similar ring structure but lack the sulfur atom, leading to different chemical and biological properties.
Carboxylic acids: Compounds with a carboxylic acid group can undergo similar chemical reactions but may have different reactivity and applications.
The uniqueness of this compound lies in its combination of a thiomorpholine ring, a carboxylic acid group, and a 2,2-dimethylpropanoyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17NO3S |
---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3S/c1-10(2,3)9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
XJVVYMGPADEPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCSCC1C(=O)O |
Origin of Product |
United States |
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